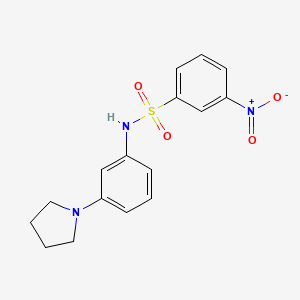![molecular formula C22H24N4O7 B4077640 Ethyl 4-[[2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzoyl]amino]benzoate](/img/structure/B4077640.png)
Ethyl 4-[[2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzoyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzoyl]amino]benzoate is a complex organic compound that features a morpholine ring, nitrobenzoyl group, and benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzoyl]amino]benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the morpholin-4-ylacetyl intermediate: This step involves the reaction of morpholine with acetic anhydride under controlled conditions.
Nitration of benzoyl compound: The benzoyl compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling reaction: The morpholin-4-ylacetyl intermediate is then coupled with the nitrated benzoyl compound using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: Finally, the product is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzoyl]amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or alcohols, often in the presence of a base such as triethylamine.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amino compound.
Substitution: Formation of substituted amides or esters.
Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.
Scientific Research Applications
Ethyl 4-[[2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzoyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or specific electronic characteristics.
Biological Studies: It can be used in studies to understand the interaction of morpholine derivatives with biological systems, including enzyme inhibition and receptor binding studies.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzoyl]amino]benzoate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors or enzymes. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Ethyl 4-[[2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzoyl]amino]benzoate can be compared with similar compounds such as:
Ethyl 4-[(4-morpholinylacetyl)amino]benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
Ethyl 2-hydroxy-4-[(2-morpholin-4-ylacetyl)amino]benzoate: Contains a hydroxyl group instead of a nitro group, which can affect its chemical properties and applications.
The presence of the nitro group in this compound makes it unique in terms of its potential reactivity and applications in various fields.
Properties
IUPAC Name |
ethyl 4-[[2-[(2-morpholin-4-ylacetyl)amino]-5-nitrobenzoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O7/c1-2-33-22(29)15-3-5-16(6-4-15)23-21(28)18-13-17(26(30)31)7-8-19(18)24-20(27)14-25-9-11-32-12-10-25/h3-8,13H,2,9-12,14H2,1H3,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDQWTMYNQAEEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4077562.png)
![N-{[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B4077569.png)
![1-[2-(4-Bromo-2-chlorophenoxy)ethyl]azepane;oxalic acid](/img/structure/B4077572.png)

![1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4077585.png)
![N-(2,4-dimethylphenyl)-2-[[5-[hydroxy(phenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4077593.png)

![2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4077601.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide](/img/structure/B4077607.png)
![1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4077612.png)

![3,3'-[(2,4,6-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4077618.png)
![N-[3-(methoxymethyl)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077630.png)

